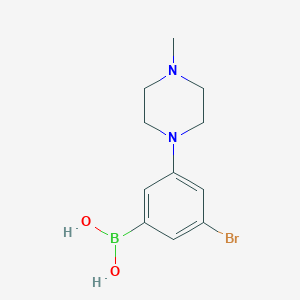

3-Bromo-5-(4-methylpiperazino)phenylboronic acid

Description

Properties

IUPAC Name |

[3-bromo-5-(4-methylpiperazin-1-yl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BBrN2O2/c1-14-2-4-15(5-3-14)11-7-9(12(16)17)6-10(13)8-11/h6-8,16-17H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKNZFDVGKUFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BBrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methylpiperazino)phenylboronic acid typically involves the following steps:

Bromination: The starting material, 3-bromoaniline, undergoes bromination to introduce the bromine atom at the desired position on the aromatic ring.

Piperazine Substitution: The brominated intermediate is then reacted with 4-methylpiperazine to form the piperazine-substituted aromatic compound.

Boronic Acid Formation: Finally, the piperazine-substituted intermediate is converted to the boronic acid derivative through a reaction with a boron-containing reagent, such as boronic acid or boronate ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow techniques and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methylpiperazino)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, resulting in the formation of biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The bromine atom on the aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

Substituted Aromatics: Formed through nucleophilic substitution of the bromine atom.

Scientific Research Applications

3-Bromo-5-(4-methylpiperazino)phenylboronic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling.

Biology: Investigated for its potential as a ligand in biological assays and as a tool for studying enzyme mechanisms.

Medicine: Explored for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methylpiperazino)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid reacts with the palladium complex, transferring the aryl or vinyl group to the palladium center.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or styrene product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Similar Compounds

- 3-Bromo-5-(4-methylpiperazin-1-yl)phenylboronic acid

- 3-Bromo-5-(4-methylpiperidino)phenylboronic acid

- 3-Bromo-5-(4-methylmorpholino)phenylboronic acid

Uniqueness

3-Bromo-5-(4-methylpiperazino)phenylboronic acid is unique due to the presence of the 4-methylpiperazine group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic and research applications.

Biological Activity

3-Bromo-5-(4-methylpiperazino)phenylboronic acid (CAS No. 2096338-85-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as an enzyme inhibitor. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety substituted with a bromine atom and a 4-methylpiperazino group. This structural configuration is significant for its interaction with biological targets, particularly in enzyme inhibition and cellular signaling pathways.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with serine and cysteine residues in enzymes, leading to inhibition of their activity. This property is particularly useful in targeting proteases and kinases involved in cancer progression.

- Anticancer Activity : Studies have indicated that compounds similar to this boronic acid derivative can induce apoptosis in cancer cells through DNA damage mechanisms and modulation of signaling pathways such as RAS-MAPK .

Anticancer Studies

Research has shown that this compound exhibits significant anticancer properties. For instance:

- Cytotoxicity Assays : In vitro studies demonstrated that this compound reduces cell viability in various cancer cell lines, including prostate cancer cells. At concentrations of 5 µM, it reduced cell viability to approximately 33% compared to untreated controls .

- Mechanistic Insights : The compound's mechanism involves the activation of reactive oxygen species (ROS), which selectively induces apoptosis in tumor cells while sparing normal cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition Zones : Tests against bacterial strains such as Staphylococcus aureus showed inhibition zones ranging from 7 mm to 13 mm, indicating moderate antibacterial activity .

Case Studies

- Prostate Cancer Treatment : A study involving phenylboronic acid derivatives demonstrated that compounds similar to this compound effectively reduced tumor growth rates in xenograft models. The results indicated more than 90% inhibition of tumor growth without significant toxicity to normal tissues .

- Selectivity in Cancer Cells : Another investigation highlighted the selectivity of boronic acids for cancerous over healthy cells, showcasing the potential for targeted therapies using these compounds .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Enzyme inhibition, ROS activation |

| Phenylboronic Acid Nitrogen Mustards | Very High | Low | DNA cross-linking |

| Other Boronic Acid Derivatives | Variable | Variable | Varies by substituent groups |

Q & A

Basic Research Question

- ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for free acid; shifts upon esterification or complexation) .

- ¹H/¹³C NMR : Assign peaks using DEPT/HSQC (e.g., piperazino CH₂ at δ 2.5–3.5 ppm; aromatic protons split due to substituents).

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : B-O stretching (~1340 cm⁻¹) and O-H bonds (~3200 cm⁻¹) .

How can contradictory solubility data between phenylboronic acid and its derivatives guide purification strategies?

Advanced Research Question

While phenylboronic acid esters (e.g., pinacol) show improved solubility in chloroform , the target compound’s bromo and piperazino groups may necessitate mixed solvents. For example, use chloroform:methanol (9:1) for column chromatography, leveraging the piperazino group’s polarity. Monitor for boroxine formation (trimeric anhydride) during drying, which requires anhydrous conditions .

What synthetic routes are optimal for introducing the 4-methylpiperazino group prior to boronic acid installation?

Basic Research Question

- Step 1 : Introduce 4-methylpiperazine via Buchwald-Hartwig amination on a brominated precursor (e.g., 3-bromo-5-iodobenzene) using Pd₂(dba)₃/Xantphos .

- Step 2 : Install boronic acid via Miyaura borylation (Pd(dppf)Cl₂, bis(pinacolato)diboron) .

- Key Considerations : Protect the boronic acid as a pinacol ester during synthesis to prevent side reactions.

What strategies mitigate deboronation during storage or acidic reaction conditions?

Advanced Research Question

- Storage : Maintain at 0–6°C under inert atmosphere to prevent hydrolysis .

- Reaction Conditions : Avoid strong acids; use buffered systems (pH 7–9) for Suzuki coupling. Add stabilizing agents like ethylene glycol to chelate boron .

- Monitoring : Track boronic acid integrity via ¹¹B NMR or colorimetric assays (e.g., Alizarin Red S binding) .

How does the 4-methylpiperazino group influence biological interactions in drug discovery contexts?

Advanced Research Question

The piperazino group enhances solubility and may enable pH-dependent binding (e.g., targeting lysosomal enzymes). Its basicity facilitates protonation in acidic environments, enabling endosomal escape in drug delivery systems. Compare cellular uptake of derivatives with/without piperazine using fluorescence-tagged analogs .

What computational methods predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.